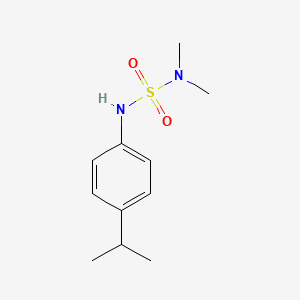

![molecular formula C17H22N4OS B5505609 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)

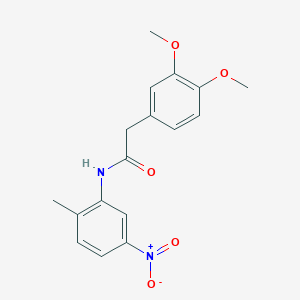

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is part of a class of chemicals that have attracted interest due to their potential in various fields of chemistry and pharmacology. Its structural features include a thiazole ring, a phenyl ring, and a piperazine moiety, each contributing to its unique chemical behavior.

Synthesis Analysis

Synthesis of compounds related to N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide involves multi-step reactions including N-alkylation, chloroacetylation, and cyclocondensation processes. These methods facilitate the introduction of the acetamide group and the construction of the thiazole and piperazine frameworks (Yang Jing, 2010).

Molecular Structure Analysis

Molecular structure characterization is typically achieved using spectroscopic methods such as 1H NMR, IR, MS, and sometimes X-ray crystallography. These techniques provide insights into the compound’s molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of the thiazole ring, acetamide group, and piperazine moiety. They can undergo reactions typical for amides, such as hydrolysis, and participate in nucleophilic substitution reactions facilitated by the electron-rich nitrogen atoms in the piperazine ring.

Physical Properties Analysis

Physical properties like melting point, solubility, and crystalline structure are determined by the compound's molecular structure. The presence of aromatic rings and heteroatoms affects its polarity and hence its solubility in various solvents. These properties are essential for designing synthesis protocols and for the compound's application in different domains.

Chemical Properties Analysis

The compound's chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are dictated by its functional groups. The acetamide and thiazole functionalities may impart a degree of electronic stability, while the piperazine ring could contribute to basicity, influencing the compound's behavior in chemical reactions.

For more comprehensive details and specific studies on similar compounds, refer to the works of Yang Jing (2010) for synthesis techniques, and various other authors who have contributed to the understanding of such compounds' structural, physical, and chemical properties through their research (Huicheng Wang et al., 2010), (P. Nayak et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

- A study synthesized new derivatives to evaluate their antimicrobial and antifungal activities. These compounds exhibited significant activities against various microbial strains, including Candida parapsilosis, indicating their potential as antimicrobial agents (Yurttaş et al., 2015).

Antitumor Activity

- Research on the synthesis of derivatives bearing different heterocyclic rings revealed potential antitumor activity against human tumor cell lines, highlighting the pharmacophoric group's importance in anticancer studies (Yurttaş et al., 2015).

Anticancer Agents

- New derivatives were studied for their anticancer activity, with specific compounds showing high selectivity against human lung adenocarcinoma cells. This research contributes to the development of selective cytotoxic agents (Evren et al., 2019).

Optoelectronic Properties

- A study on thiazole-based polythiophenes examined their optoelectronic properties, contributing to the development of materials with potential applications in electronics and photonics (Camurlu & Guven, 2015).

Insecticidal Activity

- Research into heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, demonstrates the potential of these compounds as insecticidal agents, contributing to agricultural pest control (Fadda et al., 2017).

Anti-inflammatory and Anti-nociceptive Agents

- A series of substituted 1,2,4-triazoles were synthesized and evaluated for their potential anti-inflammatory and anti-nociceptive activities, indicating their usefulness in pain and inflammation management (Upmanyu et al., 2011).

Eigenschaften

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c1-13-3-5-14(6-4-13)15-12-23-17(18-15)19-16(22)11-21-9-7-20(2)8-10-21/h3-6,12H,7-11H2,1-2H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHDDPJENYGWPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)

![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)

![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)

![2,4-dichloro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B5505571.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505594.png)

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)

![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)